molecular formula C7H5BrFNO2 B1391507 Methyl 6-bromo-3-fluoropicolinate CAS No. 1214332-47-4

Methyl 6-bromo-3-fluoropicolinate

Cat. No. B1391507
M. Wt: 234.02 g/mol
InChI Key: DFERTYLJNAEEPK-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-3-fluoropicolinate” is a chemical compound with the molecular formula C7H5BrFNO2 . It is a white to off-white to yellow powder or crystals .


Molecular Structure Analysis

The molecular structure of “Methyl 6-bromo-3-fluoropicolinate” is defined by its IUPAC name: methyl 6-bromo-3-fluoro-2-pyridinecarboxylate . The InChI code for this compound is 1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 6-bromo-3-fluoropicolinate” are not available, it’s known that bromo and fluoro groups in a molecule can act as reactive sites in various chemical reactions .


Physical And Chemical Properties Analysis

“Methyl 6-bromo-3-fluoropicolinate” has a molecular weight of 234.02 . It is stable under normal conditions . The compound is a white to off-white to yellow solid at room temperature .

Scientific Research Applications

Organic Synthesis

Methyl 6-bromo-3-fluoropicolinate: is a valuable building block in organic synthesis. Its molecular structure, containing both bromo and fluoro substituents, makes it a versatile reagent for constructing complex molecules. It can undergo various cross-coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds, which are fundamental in creating pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of bioactive molecules. Its ability to act as a CYP1A2 inhibitor makes it a potential candidate for drug development, particularly in the treatment of diseases where cytochrome P450 enzymes are implicated .

Material Science

The bromo and fluoro groups in Methyl 6-bromo-3-fluoropicolinate can be used to modify the surface properties of materials. This modification can enhance the material’s interaction with other substances, which is crucial in developing advanced materials for coatings, sensors, and electronic devices .

Agrochemical Research

This compound’s structural features enable the design of novel agrochemicals. Its halogenated pyridine ring can be incorporated into pesticides and herbicides, providing enhanced stability and activity against a broad spectrum of agricultural pests .

Fluorine Chemistry

Fluorine chemistry is an area of intense research due to the unique properties of fluorinated compoundsMethyl 6-bromo-3-fluoropicolinate can be used to introduce fluorine into other molecules, which can drastically alter their chemical and physical properties, such as increased lipophilicity or metabolic stability .

Photovoltaic Materials

The bromo and fluoro groups can act as electron-withdrawing groups, which are essential in the development of photovoltaic materials. Compounds like Methyl 6-bromo-3-fluoropicolinate can be used to synthesize organic semiconductors that have applications in solar cells .

Chemical Education

As a compound with a relatively simple structure yet diverse reactivity, Methyl 6-bromo-3-fluoropicolinate is an excellent subject for chemical education. It can be used to demonstrate various organic reactions and principles, such as nucleophilic substitution and electrophilic aromatic substitution .

Environmental Chemistry

The study of halogenated compounds like Methyl 6-bromo-3-fluoropicolinate is important in environmental chemistry. Researchers can investigate the environmental fate of such compounds, their potential bioaccumulation, and their effects on ecosystems .

Safety And Hazards

“Methyl 6-bromo-3-fluoropicolinate” is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 6-bromo-3-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFERTYLJNAEEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-3-fluoropicolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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